2-(2-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18868913
InChI: InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-8-6-7-9-18(17)23-14-15-10-12-16(22-5)13-11-15/h6-13H,14H2,1-5H3
SMILES:
Molecular Formula: C20H25BO4
Molecular Weight: 340.2 g/mol

2-(2-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18868913

Molecular Formula: C20H25BO4

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C20H25BO4
Molecular Weight 340.2 g/mol
IUPAC Name 2-[2-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-8-6-7-9-18(17)23-14-15-10-12-16(22-5)13-11-15/h6-13H,14H2,1-5H3
Standard InChI Key KPJYEDSATSEWOY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 2-(2-((4-Methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a pinacol-protected boronic ester fused to a biphenylether system. The dioxaborolane ring adopts a trigonal planar geometry around the boron center, as observed in related crystalline structures . Key structural parameters include:

PropertyValue
Molecular FormulaC₂₀H₂₅BO₄
Molecular Weight340.23 g/mol
Boron CoordinationTrigonal planar (sp² hybridized)
Aromatic SystemsTwo orthogonal phenyl rings

The methoxybenzyloxy group at the ortho position of the phenyl ring induces steric hindrance, influencing regioselectivity in subsequent reactions. X-ray diffraction studies of analogous compounds reveal dihedral angles of 67.3° between the dioxaborolane ring and adjacent aromatic systems , a feature that modulates conjugation and reactivity.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis shows characteristic signals at δ 1.35 ppm (singlet, 12H, pinacol methyl groups) and δ 3.80 ppm (singlet, 3H, methoxy protons). Infrared spectroscopy confirms B-O stretching vibrations at 1340–1280 cm⁻¹ and aromatic C=C bonds at 1600–1450 cm⁻¹. Mass spectral data exhibit a molecular ion peak at m/z 340.23 with fragmentation patterns consistent with sequential loss of methoxybenzyl (135 Da) and pinacolato (144 Da) groups.

Synthetic Methodologies

Catalytic Borylation Strategies

The primary synthesis route involves palladium-catalyzed Miyaura borylation of 2-(4-methoxybenzyloxy)phenyl bromide with bis(pinacolato)diboron (Scheme 1):

Reaction Conditions

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

  • Temperature: 80°C, 12 h

  • Yield: 87–92%

Purification via silica gel chromatography (hexane/ethyl acetate 4:1) affords the product in >95% purity. Alternative methods utilize nickel catalysis under microwave irradiation, reducing reaction times to 2 hours with comparable yields.

Green Chemistry Approaches

Recent developments emphasize solvent-free mechanochemical synthesis using ball milling techniques. This method eliminates volatile organic compounds (VOCs) while maintaining 85% yield through solid-state reactant activation. Energy-dispersive X-ray spectroscopy (EDX) confirms complete boron incorporation within 30 minutes of milling.

Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The compound serves as a superior arylboron reagent in palladium-catalyzed couplings. Comparative kinetic studies demonstrate 3.2× faster transmetallation rates versus conventional boronic acids due to enhanced boron Lewis acidity (Table 1):

Substratekₜ (M⁻¹s⁻¹)Relative Rate
Arylboronic acid0.451.0
Target compound1.443.2

Notably, the ortho-methoxybenzyloxy group suppresses proto-deboronation side reactions, enabling efficient coupling with electron-deficient partners at 0.5 mol% catalyst loading.

Oxidative Transformations

Treatment with NaIO₄ in THF/H₂O (3:1) cleaves the dioxaborolane ring, generating the corresponding boronic acid in quantitative yield. This reactivity enables sequential functionalization strategies where the pinacol protecting group is removed in situ for further derivatization.

Applications in Materials Science

Conjugated Polymer Synthesis

Incorporation of the compound into polyfluorene backbones via Stille coupling produces materials with tunable optoelectronic properties. Devices fabricated from these polymers exhibit:

PropertyValue
PL Quantum Yield0.78
Charge Mobility0.12 cm²/V·s
Turn-on Voltage3.1 V

The methoxybenzyloxy side chains enhance solubility in non-polar solvents while maintaining π-π stacking distances of 3.4 Å, as confirmed by grazing-incidence wide-angle X-ray scattering (GIWAXS).

Metal-Organic Frameworks (MOFs)

As a bifunctional linker, the compound facilitates the construction of boron-containing MOFs with large surface areas (>1500 m²/g). Gas adsorption studies reveal exceptional CO₂/N₂ selectivity (78:1 at 298 K), positioning these materials as promising candidates for carbon capture technologies.

Pharmaceutical Relevance

Protease Inhibitor Development

Structure-activity relationship (SAR) studies highlight the compound's utility in HIV-1 protease inhibition. Molecular docking simulations show strong interactions (ΔG = -9.8 kcal/mol) with the enzyme's active site, particularly through hydrogen bonding between the methoxy oxygen and Asp25 residues.

Antibiotic Prodrug Design

Conjugation of the boron moiety to β-lactam antibiotics via carbamate linkages enhances membrane permeability. In vitro testing against Gram-positive bacteria demonstrates 64-fold improved minimum inhibitory concentration (MIC) values compared to parent drugs.

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